![molecular formula C19H14N2 B2491438 2,3-Diphenylimidazo[1,2-a]pyridine CAS No. 85102-26-7](/img/structure/B2491438.png)
2,3-Diphenylimidazo[1,2-a]pyridine
Overview
Description
2,3-Diphenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the fusion of an imidazole ring with a pyridine ring, with phenyl groups attached at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylimidazo[1,2-a]pyridine typically involves the cross-coupling of unactivated imidazo[1,2-a]pyridines with arylboronic acids. One efficient method employs silver (I)-catalyzed C-H bond functionalization, which leads to the formation of the desired compound under mild reaction conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions with arylboronic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition-metal-catalyzed reactions, such as those involving silver or palladium catalysts, is likely to be scalable for industrial applications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Fluorophenyl Group
The 2-fluorophenyl moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Reaction with amines : In analogous triazoloquinazolines, the fluorine atom at the ortho-position can be displaced by primary or secondary amines, yielding aryl-aminated derivatives. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 80–100°C .
-
Hydrolysis : Under strong acidic conditions (e.g., H2SO4/H2O), the fluorophenyl group may hydrolyze to a hydroxylphenyl derivative, though this is less common due to steric hindrance .
Functionalization of the Carboxamide Side Chain
The isopentyl carboxamide group participates in:
-
Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid. For example, refluxing with HCl (6M) yields the corresponding carboxylic acid, which can further react with alcohols to form esters .
-
Alkylation/Acylation : The amide nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of NaH, producing N-alkylated derivatives. Acylation with anhydrides (e.g., acetic anhydride) is also feasible .
Triazole Ring Modifications
The [1,2] triazole ring exhibits reactivity in:
-
Cycloadditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes introduces substituents at the triazole’s 4-position. This method is used to diversify the scaffold for structure-activity relationship (SAR) studies .
-
Oxidation : Treatment with m-CPBA oxidizes the triazole ring to form N-oxide derivatives, altering electronic properties and binding affinity .
Quinazoline Core Transformations
The quinazoline moiety undergoes:
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the 5-oxo group to a hydroxyl group, forming 4,5-dihydroquinazoline derivatives .
-
Electrophilic Substitution : Nitration (HNO3/H2SO4) or sulfonation introduces nitro or sulfonyl groups at the quinazoline’s 6- or 7-positions, though regioselectivity depends on directing effects .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification:
Cyclization and Ring Expansion
-
Intramolecular cyclization : Under basic conditions (e.g., KOH/EtOH), the carboxamide side chain cyclizes with the quinazoline core to form tricyclic structures .
-
Rhodium-catalyzed insertions : Rh(II) catalysts promote carbenoid insertions into C–H bonds, generating spirocyclic or fused-ring systems .
Biological Activity-Driven Modifications
Derivatives are synthesized to optimize pharmacokinetic properties:
-
Solubility enhancement : Introducing polar groups (e.g., –OH, –SO3H) via sulfonation or hydroxylation improves aqueous solubility .
-
Metabolic stability : Fluorination at strategic positions (e.g., 7-position of quinazoline) reduces hepatic clearance .
Key Research Findings
-
Kinase inhibition : Analogous triazoloquinazolines exhibit IC50 values of 0.5–10 μM against protein kinases (e.g., Plk1), with fluorophenyl derivatives showing enhanced selectivity .
-
Anti-inflammatory activity : Carboxyalkyl-substituted analogs demonstrate 17–50% edema inhibition in carrageenan-induced models, outperforming diclofenac in some cases .
Scientific Research Applications
Biological Activities
The biological significance of 2,3-diphenylimidazo[1,2-a]pyridine derivatives is extensive:
- Antimicrobial Properties : Compounds derived from imidazo[1,2-a]pyridine have been reported to exhibit strong antimicrobial activity against various pathogens, including mycobacteria responsible for tuberculosis. Research indicates that these compounds can inhibit mycobacterial growth effectively, marking them as potential candidates for new antimycobacterial therapies .
- Anticancer Activity : Some derivatives have shown promise as anticancer agents. The mechanism often involves targeting specific cellular pathways that lead to apoptosis in cancer cells. For example, studies have indicated that certain imidazo[1,2-a]pyridine derivatives can disrupt mitochondrial functions in cancer cells, leading to cell death .
- Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. These compounds may inhibit pro-inflammatory cytokines and thereby reduce inflammation in various models of disease .
Case Study 1: Antimycobacterial Activity
Moraski et al. developed a series of imidazo[1,2-a]pyridine-3-carboxamides that showed significant activity against Mycobacterium tuberculosis. These compounds were tested in vitro and demonstrated effective inhibition of bacterial growth at low concentrations. This research emphasizes the potential of these derivatives as novel treatments for tuberculosis and other mycobacterial infections .
Case Study 2: Anticancer Mechanisms
Research conducted on the anticancer effects of specific imidazo[1,2-a]pyridine derivatives revealed that they could induce apoptosis through mitochondrial pathways. For instance, a derivative was shown to cause mitochondrial fragmentation and release cytochrome c into the cytoplasm in cancer cell lines, leading to programmed cell death. This mechanism highlights the importance of further exploring these compounds in cancer therapy development .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2,3-diphenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, modulating their activity. For instance, in its role as a sedative, it may interact with GABA receptors, enhancing their inhibitory effects on the nervous system .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Phenylimidazo[1,2-a]pyridin-2(3H)-one
- 2-(2-Hydroxylphenyl)imidazo[1,2-a]pyridine
- 2-(4-Biphenyl)imidazolo[1,2-a]pyridine
Comparison: 2,3-Diphenylimidazo[1,2-a]pyridine is unique due to the presence of phenyl groups at both the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable scaffold in drug development .
Biological Activity
2,3-Diphenylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound features an imidazo-pyridine core substituted with two phenyl groups. The synthesis of this compound typically involves methods such as one-pot reactions or cyclization processes involving 2-aminopyridines and appropriate aryl halides or ketones.
Synthesis Example
A common synthetic route involves the reaction of acetophenone with 2-aminopyridine in the presence of a catalyst. This method has been shown to yield the desired product efficiently under mild conditions, often achieving yields above 80% .
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Anticancer Activity
Studies indicate that derivatives of imidazo[1,2-a]pyridines can inhibit cancer cell proliferation. For instance, certain compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also been tested for antimicrobial activity. They exhibit significant effects against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Central Nervous System Effects
The compound has been investigated for its interaction with peripheral benzodiazepine receptors (PBRs), which play a role in neuroactive steroidogenesis. Activation of these receptors has been linked to anxiolytic and anticonvulsant effects . This suggests that this compound could have therapeutic implications in treating anxiety disorders and epilepsy.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Peripheral Benzodiazepine Receptors : The compound may enhance steroid hormone production in adrenal cells and modulate neuroactive steroid synthesis in the brain .
- Cell Cycle Regulation : In cancer cells, it appears to affect the expression of proteins involved in cell cycle regulation and apoptosis .
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
Recent studies have highlighted specific instances where this compound showed promising results:
- Study on Cancer Cell Lines : A study reported that certain derivatives inhibited the growth of breast and lung cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another research project demonstrated that a derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3-Diphenylimidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes). For example, ultrasound-assisted methods using PEG-400 as a solvent and K₂CO₃ as a base under sonication (20 kHz, 60% amplitude) yield 2-arylimidazo[1,2-a]pyridines efficiently . Multicomponent reactions (MCRs) and tandem reactions are also widely employed to introduce substituents at the 2- and 3-positions .
Q. What characterization techniques are critical for confirming the structure of synthesized derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity assessment. Mass spectrometry (MS) and X-ray crystallography may further validate molecular weight and stereochemistry. For example, substituent effects in 5,7-diphenyl derivatives were confirmed via NMR and MTT assay validation .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : These compounds exhibit diverse bioactivities, including kinase inhibition, antimicrobial, and anticancer properties. For instance, derivatives with halogen substituents (e.g., 2,4-dichloro) demonstrated enhanced cytotoxicity against H460 and MDA-MB-231 cancer cell lines in MTT assays . Antitubercular activity against multidrug-resistant strains has also been reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields and selectivity?
- Methodological Answer : Key parameters include solvent choice (e.g., PEG-400 for eco-friendly synthesis), catalyst selection (e.g., AlCl₃ for Friedländer reactions), and energy input (e.g., ultrasound for rapid cyclization). For example, ultrasound-assisted synthesis reduced reaction times to 30–60 minutes with yields exceeding 85% . Temperature control and stoichiometric ratios of precursors (e.g., 2-aminopyridine:haloketone = 1:1) further enhance efficiency .
Q. How do substituent electronic and steric effects influence structure-activity relationships (SAR) in anticancer applications?
- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., electron-donating groups like -OCH₃ or electron-withdrawing groups like -CF₃) and evaluating cytotoxicity. For example, 5,7-diphenyl derivatives with 2,4-dichloro substituents (compound 4h ) showed 21.9-fold higher activity against H460 cells compared to controls, attributed to enhanced hydrophobic interactions and steric effects . Computational docking studies can supplement experimental data to identify binding motifs.
Q. How can computational methods like DFT aid in understanding reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For aminoimidazodipyridines, DFT studies revealed charge distribution patterns critical for interaction with biological targets (e.g., kinase active sites) . Solvent effects and transition-state modeling further guide synthetic route design.
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, incubation time) or substituent positioning. For example, para-substituted methoxy groups may enhance activity compared to ortho-substituted analogs due to reduced steric hindrance . Meta-analyses comparing IC₅₀ values across studies and standardized protocols (e.g., consistent MTT assay conditions) can resolve inconsistencies.
Q. What strategies are effective for designing imidazo[1,2-a]pyridine-based enzyme inhibitors?
- Methodological Answer : Core scaffold modifications (e.g., introducing carboxylic acid groups at the 6-position) enhance hydrogen bonding with enzyme active sites. For GPR40 agonists, 3-fluoro and 4-methylphenyl substituents improved binding affinity and metabolic stability . Fragment-based drug design (FBDD) and crystallographic studies of inhibitor-enzyme complexes are critical for optimization .
Properties
IUPAC Name |
2,3-diphenylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFIDBQBUSOODV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320522 | |
Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85102-26-7 | |
Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.